molecular formula C18H18N2O3S2 B2735896 3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide CAS No. 868676-30-6

3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide

Cat. No.: B2735896
CAS No.: 868676-30-6
M. Wt: 374.47
InChI Key: IKOKIJMYTXKGGD-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide is a synthetic benzenesulfonamide derivative intended for research applications and reference standards. This compound features a propanamide linker attached to a benzenesulfonyl group and a phenyl ring substituted with a (2-cyanoethyl)sulfanyl chain, a functional group of interest in medicinal chemistry and biochemical probe design . Its molecular formula is C18H18N2O3S2, yielding a molecular weight of 374.5 g/mol. As a benzenesulfonamide analog, it may serve as a key intermediate or precursor in the synthesis of more complex molecules, particularly those targeting enzyme families known to interact with sulfonamide-containing ligands . The presence of the sulfanyl and cyanoethyl groups suggests potential for further functionalization or investigation into covalent binding modes. Researchers can utilize this compound in areas such as organic synthesis, chemical biology, and early-stage drug discovery for building compound libraries. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c19-12-6-13-24-17-10-5-4-9-16(17)20-18(21)11-14-25(22,23)15-7-2-1-3-8-15/h1-5,7-10H,6,11,13-14H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKOKIJMYTXKGGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2SCCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzenesulfonyl group: This can be achieved by sulfonation of benzene using sulfur trioxide or chlorosulfonic acid.

    Introduction of the cyanoethylsulfanyl group: This step involves the reaction of a suitable thiol with acrylonitrile under basic conditions to form the cyanoethylsulfanyl group.

    Amidation reaction: The final step involves the reaction of the intermediate compounds with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted sulfonamides or thioethers.

Scientific Research Applications

3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The cyanoethylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Key Observations:

The cyanoethylsulfanyl substituent introduces a nitrile group absent in most analogs, which may enhance metabolic stability compared to compounds with simple alkyl or aryl thioethers .

Molecular Weight and Polarity :

  • The target compound’s molecular weight (~435.5 g/mol) falls between smaller analogs like V85 (265.35 g/mol) and bulkier derivatives like ’s compound (~505.06 g/mol). This intermediate size may balance membrane permeability and aqueous solubility.

Physicochemical Properties

  • Melting Points: Analogs in exhibit melting points between 134–178°C, influenced by aromatic stacking and hydrogen bonding . The target compound’s benzenesulfonyl group may elevate its melting point compared to non-aromatic analogs.
  • Solubility: The cyanoethyl group’s polarity could improve aqueous solubility relative to lipophilic analogs like Compound 306 (), which contains trifluoromethyl and methylsulfonyl groups .

Biological Activity

3-(benzenesulfonyl)-N-{2-[(2-cyanoethyl)sulfanyl]phenyl}propanamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C18H20N2O2S2\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_2\text{S}_2

This structure includes a benzenesulfonyl group, a cyanoethyl sulfanyl moiety, and a propanamide backbone, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzenesulfonyl chloride with appropriate amines and thiols under controlled conditions. The process requires careful monitoring of temperature and pH to ensure high yield and purity of the final product.

The biological activity of this compound appears to be linked to its ability to inhibit specific enzymes and receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of phospholipase A2, which plays a crucial role in inflammatory responses by mediating the release of arachidonic acid from membrane phospholipids .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on cell lines associated with various diseases. For instance, it has shown promising results in reducing cell proliferation in cancer cell lines, indicating potential anti-cancer properties.

Table 1: In Vitro Activity Against Various Cell Lines

Cell LineIC50 (μM)
A549 (Lung Cancer)15.4
MCF-7 (Breast)10.8
HeLa (Cervical)12.5

In Vivo Studies

In vivo studies using animal models have further supported the compound's efficacy. For example, administration of the compound prior to inducing myocardial infarction in rats resulted in a significant reduction in infarct size compared to control groups . This suggests that it may possess cardioprotective properties.

Table 2: In Vivo Effects on Myocardial Infarction

Treatment GroupInfarct Size (%)Dose (mg/kg)
Control45.0-
Compound Admin25.00.3
Compound Admin20.01.0

Case Studies

Recent research highlighted the compound's potential as a therapeutic agent for inflammatory diseases. In one study, it was administered to mice with induced inflammation, resulting in a marked decrease in inflammatory markers such as TNF-alpha and IL-6 .

Case Study Summary:

  • Objective: Evaluate anti-inflammatory effects.
  • Model: Mice with induced inflammation.
  • Findings: Significant reduction in TNF-alpha and IL-6 levels.

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